

Mandelohydroxamic Acid: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Mandelohydroxamic acid

Cat. No.: B1196178

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This guide provides an in-depth exploration of **mandelohydroxamic acid**, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for **mandelohydroxamic acid** is not cataloged, its structure, synthesis, and properties can be confidently inferred from its constituent parts: mandelic acid and the hydroxamic acid functional group. This document serves as a technical resource for researchers, scientists, and professionals in the field, offering insights into its synthesis, potential applications, and the scientific rationale behind its utility.

Introduction: The Intersection of Mandelic Acid and Hydroxamic Acids

Mandelohydroxamic acid emerges from the conceptual fusion of two well-established chemical entities: mandelic acid, an alpha-hydroxy acid with a versatile aromatic scaffold, and the hydroxamic acid functional group, a powerful metal chelator and pharmacophore.[1][2][3] Understanding these precursors is key to appreciating the potential of the resultant molecule.

Mandelic Acid: An aromatic alpha-hydroxy acid, mandelic acid ($C_6H_5CH(OH)CO_2H$) is a chiral molecule existing as (R)- and (S)-enantiomers.[4][5][6] Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[2][3][7] The presence of a hydroxyl group and a carboxylic acid on the same carbon atom, adjacent to a phenyl ring, provides a unique combination of reactivity and stereochemical control.[3]

Hydroxamic Acids: Characterized by the R-CO-NH-OH functional group, hydroxamic acids are recognized for their potent metal-chelating properties, particularly with zinc and iron ions.[1][8][9] This ability to bind to metal ions in the active sites of enzymes makes them a cornerstone in the design of various enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy.[1][8]

The combination of these two moieties in **mandelohydroxamic acid** suggests a molecule with the potential for unique biological activities, leveraging the structural features of mandelic acid for target recognition and the hydroxamic acid group for potent inhibition or chelation.

Structure and Physicochemical Properties

While a specific CAS number for **mandelohydroxamic acid** is not indexed, its structure is unequivocally that of a mandelic acid in which the carboxylic acid is converted to a hydroxamic acid.

Structure:

Caption: Chemical structure of **mandelohydroxamic acid**.

Physicochemical Properties (Predicted):

The properties of **mandelohydroxamic acid** can be inferred from the general characteristics of hydroxamic acids and mandelic acid.

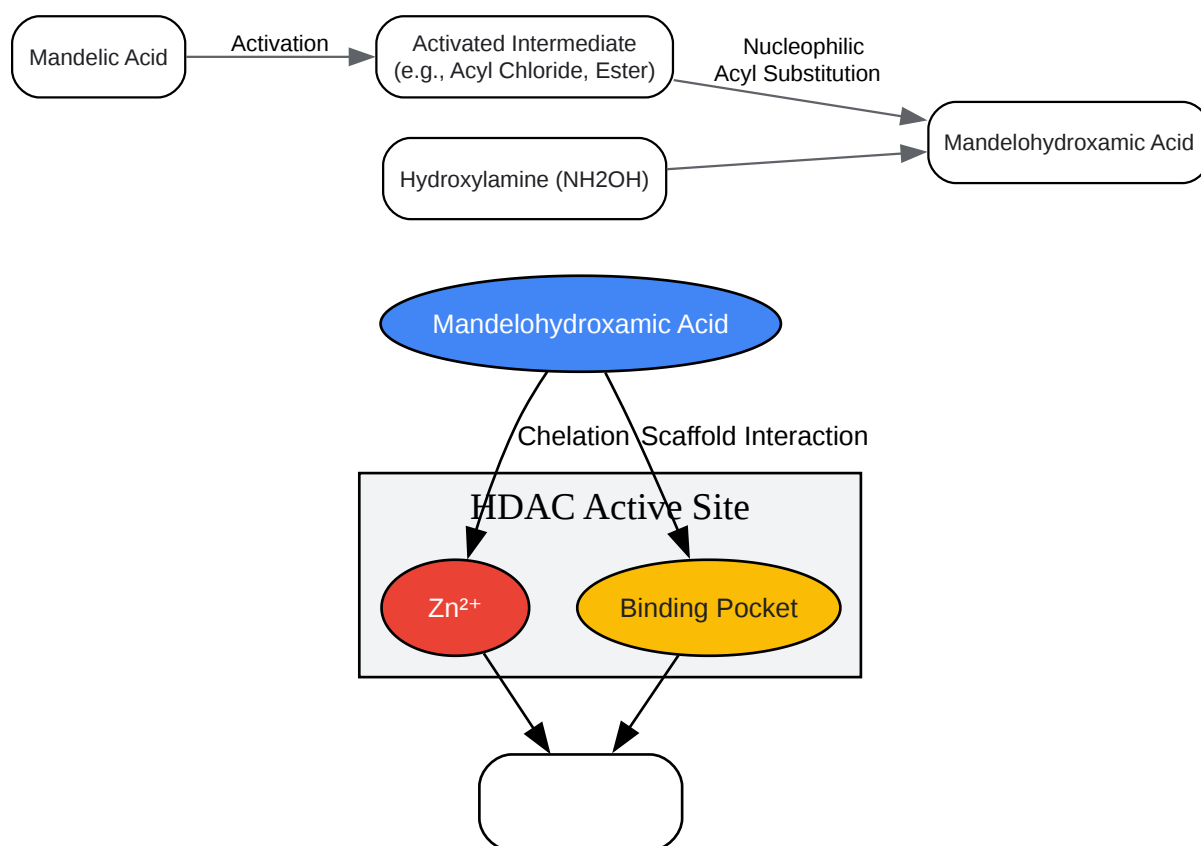
Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₈ H ₉ NO ₃	Derived from the structure.
Molecular Weight	167.16 g/mol	Calculated from the molecular formula.
Appearance	Likely a white to off-white solid. [10]	Based on the typical appearance of hydroxamic acids.
Solubility	Sparingly soluble in water, soluble in organic solvents like chloroform and ethanol.[10] [11]	General solubility profile for hydroxamic acids.
Acidity (pKa)	Expected to be weakly acidic, with a pKa around 9.[9]	Characteristic of the hydroxamic acid functional group.
Chelating Activity	Strong chelator of metal ions, particularly Fe(III) and Zn(II).[1] [8]	A hallmark of the hydroxamic acid moiety.

Synthesis of Mandelohydroxamic Acid

The synthesis of **mandelohydroxamic acid** from mandelic acid is a straightforward process, typically involving the activation of the carboxylic acid followed by reaction with hydroxylamine.

[12][13]

General Synthetic Workflow:



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Caption: Mechanism of HDAC inhibition by **mandelohydroxamic acid**.

2. Matrix Metalloproteinase (MMP) Inhibition:

MMPs are another class of zinc-dependent enzymes that are targets for hydroxamic acid-based inhibitors. [14]The development of **mandelohydroxamic acid** derivatives could lead to novel MMP inhibitors for the treatment of cancer and inflammatory diseases.

3. Antimicrobial and Antifungal Activity:

Mandelic acid and its derivatives are known to possess antimicrobial properties. [15]The addition of the hydroxamic acid moiety, which can chelate essential metal ions for microbial growth, may enhance this activity, leading to the development of new anti-infective agents. [16]

4. Other Potential Targets:

The hydroxamic acid functional group has been explored for the inhibition of other metalloenzymes, and the mandelic acid scaffold can be functionalized to target a variety of enzymes. [1][14] This opens up possibilities for developing inhibitors for a wide range of therapeutic targets.

Conclusion and Future Directions

Mandelohydroxamic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is readily achievable through established methods, and its predicted properties make it an attractive candidate for the development of novel enzyme inhibitors. Future research should focus on the synthesis and biological evaluation of a library of **mandelohydroxamic acid** derivatives to explore their full therapeutic potential. The chirality of the mandelic acid core offers an additional dimension for optimizing drug-target interactions, making stereoselective synthesis and evaluation a critical aspect of future studies. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.

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